alpha alpha alpha 24R-METHYLCHOLEST-3-ENE AND alpha alpha alpha 24R-ETHYLCHOLEST-3-ENE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

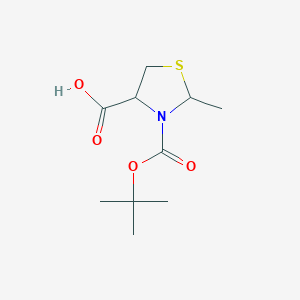

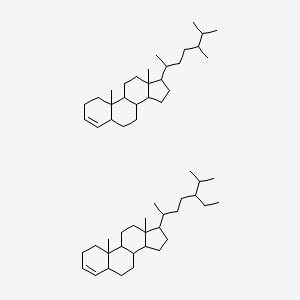

α α α 24R-METHYLCHOLEST-3-ENE: and α α α 24R-ETHYLCHOLEST-3-ENE are steroidal compounds with fascinating structures. Let’s break down their features:

-

α α α 24R-METHYLCHOLEST-3-ENE

- Molecular Formula: C57H98

- Molecular Weight: 783.39 g/mol

- IUPAC Name: 17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

-

α α α 24R-ETHYLCHOLEST-3-ENE

- Molecular Formula: C28H48

- Molecular Weight: 400.68 g/mol

- IUPAC Name: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Preparation Methods

Synthetic Routes:

- These compounds can be synthesized through multi-step organic synthesis.

- Key steps involve cyclization, rearrangement, and selective functional group modifications.

Reaction Conditions:

- Specific reaction conditions depend on the synthetic route.

- Commonly used reagents include Grignard reagents, acid-catalyzed cyclizations, and hydrogenation catalysts.

Industrial Production:

- Industrial-scale production methods may involve enzymatic transformations or microbial fermentation.

- Optimization of yield and purity is crucial for commercial viability.

Chemical Reactions Analysis

Types of Reactions:

- Both compounds can undergo various reactions:

- Oxidation: Oxidative cleavage of side chains.

- Reduction: Reduction of double bonds.

- Substitution: Alkylations or halogenations.

Common Reagents and Conditions:

- Oxidation: KMnO4, OsO4, or CrO3.

- Reduction: H2/Pd-C, LiAlH4, or NaBH4.

- Substitution: Alkyl halides, Lewis acids, or nucleophiles.

Major Products:

- Oxidation: Aldehydes or ketones.

- Reduction: Saturated sterols.

- Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: Precursors for steroidal drug synthesis.

Biology: Studying membrane fluidity and lipid metabolism.

Medicine: Potential therapeutic agents (e.g., anti-inflammatory or anticancer).

Industry: Used in cosmetics, pharmaceuticals, and hormone replacement therapy.

Mechanism of Action

- These compounds likely interact with cell membrane receptors or intracellular signaling pathways.

- Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Uniqueness: The combination of 24R configuration, methyl group, and ethyl group sets them apart.

Similar Compounds: Other steroidal analogs like cholesterol, ergosterol, and stigmasterol.

Properties

Molecular Formula |

C57H98 |

|---|---|

Molecular Weight |

783.4 g/mol |

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h8,10,20-27H,7,9,11-19H2,1-6H3;7,9,19-26H,8,10-18H2,1-6H3 |

InChI Key |

UWMUUPHZSXKMGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)

![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)